Product packaging for Silane, trimethoxy(2,4,4-trimethylpentyl)-(Cat. No.:CAS No. 34396-03-7)

Silane, trimethoxy(2,4,4-trimethylpentyl)-

Cat. No.: B1581862
CAS No.: 34396-03-7
M. Wt: 234.41 g/mol
InChI Key: UWSYCPWEBZRZNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Organosilane Chemistry in Materials Science

The field of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. sbfchem.comsbfchem.com However, it was the pioneering work of Frederick Kipping between 1898 and 1944 that laid the extensive groundwork for the field, introducing the term "silicone" and synthesizing a wide array of organosilicon compounds. sbfchem.comrichsilicone.com Kipping's research, which utilized Grignard reagents to create alkyl and aryl silanes, was foundational for the future silicone industry. richsilicone.com

The period after 1940 marked a pivotal shift as researchers began to recognize the immense application potential of polymeric organosilicon compounds. sbfchem.com Scientists at companies like Corning Glass and General Electric, alongside researchers in the former Soviet Union, developed silicone resins, coatings, and polymers that exhibited remarkable properties such as high thermal stability, water repellency, and electrical insulation. sbfchem.comsbfchem.com This led to the widespread use of organosilanes in diverse and demanding fields, including aerospace, electronics, and construction. sbfchem.com

In recent decades, research has focused on leveraging the dual reactivity of organofunctional silanes. russoindustrial.ru These compounds serve as coupling agents to bond organic polymers to inorganic materials like fillers and reinforcements, as crosslinking agents to enhance the durability and resistance of polymers, and as dispersing or hydrophobing agents for inorganic powders. russoindustrial.ruulprospector.com The continuous evolution of organosilane chemistry aims to create novel materials by combining siloxane chemistry with organic chemistry, leading to advanced block copolymers and functional compositions for high-performance applications. sbfchem.com

Significance of Trimethoxy(2,4,4-trimethylpentyl)silane within the Organosilane Class

Trimethoxy(2,4,4-trimethylpentyl)silane, also known as isooctyltrimethoxysilane, is an organosilicon compound with a distinct molecular structure that imparts specific and valuable properties. cymitquimica.com Its significance lies in its role as a versatile surface modifying and coupling agent, primarily used in applications requiring hydrophobicity and adhesion promotion. russoindustrial.rucymitquimica.com

The compound's structure consists of a central silicon atom bonded to three hydrolyzable methoxy (B1213986) groups (-OCH₃) and one stable, bulky, and branched alkyl group (the 2,4,4-trimethylpentyl, or isooctyl, group). cymitquimica.com This branched alkyl chain is responsible for creating a low surface energy, which imparts excellent water-repellent (hydrophobic) characteristics to treated substrates. cymitquimica.com

The methoxy groups are the reactive sites of the molecule. In the presence of moisture, they hydrolyze to form reactive silanol (B1196071) (Si-OH) groups. cymitquimica.com These silanols can then bond with hydroxyl groups on the surface of inorganic substrates (like glass, minerals, or metals) or condense with other silanol groups to form a durable, cross-linked siloxane (Si-O-Si) network. russoindustrial.rucymitquimica.com This dual functionality allows it to act as a bridge, covalently bonding inorganic materials to organic polymer matrices. russoindustrial.ru

Due to these properties, Trimethoxy(2,4,4-trimethylpentyl)silane is widely used as an impregnation agent in the construction industry and as a component in paint and coating manufacturing. nih.gov Its ability to make surfaces hydrophobic is particularly useful for protecting building materials from water ingress. russoindustrial.ru The faster hydrolysis rate of its methoxy groups compared to the ethoxy groups of its counterpart, triethoxy(2,4,4-trimethylpentyl)silane, allows for quicker reaction times in certain applications.

Table 1: Physicochemical Properties of Trimethoxy(2,4,4-trimethylpentyl)silane

Property Value Source
IUPAC Name trimethoxy(2,4,4-trimethylpentyl)silane nih.gov
CAS Number 34396-03-7 cymitquimica.comnih.gov
Molecular Formula C₁₁H₂₆O₃Si cymitquimica.comnih.gov
Molecular Weight 234.41 g/mol nih.govchembk.com
Physical State Liquid nih.gov
Boiling Point 90°C at 10 mmHg chembk.com
Density 0.9 g/cm³ chembk.com

| Refractive Index | 1.4176 | chembk.com |

Conceptual Frameworks for Silane (B1218182) Functionality in Interfacial Systems

The effectiveness of organosilanes like Trimethoxy(2,4,4-trimethylpentyl)silane in modifying surfaces and promoting adhesion is based on well-established conceptual frameworks involving their behavior at material interfaces. The core principle is the formation of a durable link between inorganic and organic materials, an area where adhesion is typically poor. russoindustrial.runih.gov

The primary mechanism involves several steps:

Hydrolysis: The alkoxide groups (e.g., methoxy groups) attached to the silicon atom react with water to form silanol groups (Si-OH) and an alcohol byproduct (methanol in this case). This reaction can be catalyzed by acids or bases. cymitquimica.comnih.gov The amount of water present is a critical parameter, as too little will result in incomplete hydrolysis, while too much can lead to premature self-condensation in the solution. nih.gov

Condensation: The newly formed silanol groups are highly reactive. They can condense with other silanol groups to form stable siloxane (Si-O-Si) bonds, creating a cross-linked network. This is a key step in forming a robust silane layer. ulprospector.com

Surface Bonding: The silanol groups can also react with hydroxyl (-OH) groups present on the surface of many inorganic substrates, such as silica (B1680970), glass, and metal oxides. nih.govnih.gov This reaction forms a strong, covalent M-O-Si bond (where M is the substrate atom, e.g., silicon or aluminum), anchoring the silane molecule to the surface. nih.gov

Interfacial Interaction: Once the silane is anchored to the inorganic surface, its organic functional group (in this case, the 2,4,4-trimethylpentyl group) is oriented away from the substrate. This organic tail can then physically entangle or chemically react with an organic polymer matrix. russoindustrial.runih.gov This creates a strong interfacial region that effectively transfers stress from the flexible polymer to the rigid inorganic material, significantly improving the mechanical properties of the resulting composite. nih.gov

Table 2: List of Chemical Compounds

Compound Name Synonym(s) Molecular Formula
Silane, trimethoxy(2,4,4-trimethylpentyl)- Isooctyltrimethoxysilane C₁₁H₂₆O₃Si
Tetraethylsilane Si(C₂H₅)₄
Triethoxy(2,4,4-trimethylpentyl)silane Isooctyltriethoxysilane C₁₄H₃₂O₃Si
Silanol R₃SiOH
Siloxane R₃SiOSiR₃
3-methacryloxypropyltrimethoxysilane MPTMS C₁₀H₂₀O₅Si
3-isocyanatopropyltriethoxysilane C₁₀H₂₁NO₄Si
Aminopropyl-triethoxy-silane APTES C₉H₂₃NO₃Si

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H26O3Si B1581862 Silane, trimethoxy(2,4,4-trimethylpentyl)- CAS No. 34396-03-7

Properties

IUPAC Name

trimethoxy(2,4,4-trimethylpentyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O3Si/c1-10(8-11(2,3)4)9-15(12-5,13-6)14-7/h10H,8-9H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSYCPWEBZRZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)C[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042380
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

34396-03-7, 88468-45-5
Record name Trimethoxy(2,4,4-trimethylpentyl)silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34396-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4,4-Trimethylpentyl)trimethoxysilane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034396037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, trimethoxy(2,4,4-trimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethoxy(2,4,4-trimethylpentyl)silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 88468-45-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,4,4-TRIMETHYLPENTYL)TRIMETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883304P6PA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Trimethoxy(2,4,4-trimethylpentyl)silane

Two principal routes are established for the synthesis of alkylalkoxysilanes: the reaction involving organometallic reagents derived from alkyl halides and the more common industrial method involving a chlorosilane precursor.

While direct reaction of an alkyl halide with a trialkoxysilane is not a primary synthetic route, the use of organometallic intermediates derived from alkyl halides is a well-established method in organosilicon chemistry. The Grignard reaction is a classic example of this approach. gelest.comresearchgate.net

In this pathway, a Grignard reagent, 2,4,4-trimethylpentylmagnesium halide, is first prepared from the corresponding 2,4,4-trimethylpentyl halide (chloride or bromide) and magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net This highly reactive organometallic compound then acts as a nucleophile, attacking a silicon electrophile. For the synthesis of the target compound, tetramethoxysilane (B109134) (TMOS) serves as the silicon source. The Grignard reagent displaces one of the methoxy (B1213986) groups on the TMOS molecule to form the desired Si-C bond.

The reaction is generally represented as:

Step 1 (Grignard Formation): (CH₃)₃CCH₂CH(CH₃)CH₂-Br + Mg → (CH₃)₃CCH₂CH(CH₃)CH₂-MgBr

Step 2 (Nucleophilic Substitution): (CH₃)₃CCH₂CH(CH₃)CH₂-MgBr + Si(OCH₃)₄ → (CH₃)₃CCH₂CH(CH₃)CH₂-Si(OCH₃)₃ + CH₃OMgBr

Kinetic studies have shown that the reaction rate can be influenced by the formation of alkoxymagnesium halide by-products, which can complex with the Grignard reagent and alter its reactivity. researchgate.net While feasible, this method is often less preferred for large-scale production due to the multi-step nature and the need to handle reactive Grignard reagents.

The most common and industrially significant route to trimethoxy(2,4,4-trimethylpentyl)silane involves a two-step process: the synthesis of a chlorosilane precursor followed by its alcoholysis. nih.gov

Step 1: Hydrosilylation to form Trichloro(2,4,4-trimethylpentyl)silane (B1582536)

The first step is the hydrosilylation of 2,4,4-trimethyl-1-pentene (B89804) (commonly known as diisobutylene) with trichlorosilane (B8805176) (HSiCl₃). This is an addition reaction where the Si-H bond adds across the C=C double bond of the alkene. nih.gov The reaction is typically catalyzed by platinum-based catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. mdpi.com This reaction establishes the critical silicon-carbon bond and yields the key intermediate, trichloro(2,4,4-trimethylpentyl)silane. cas.orgepa.govepa.gov

Reaction: (CH₃)₃CCH₂C(CH₃)=CH₂ + HSiCl₃ --(Pt catalyst)--> (CH₃)₃CCH₂CH(CH₃)CH₂-SiCl₃

This anti-Markovnikov addition is highly efficient, making it a preferred industrial method for producing a wide range of alkyltrichlorosilanes.

Step 2: Methanolysis of the Chlorosilane Intermediate

The second step is the derivatization of the trichloro(2,4,4-trimethylpentyl)silane intermediate via methanolysis. In this reaction, the chlorosilane is treated with methanol (B129727) (CH₃OH) to replace the chlorine atoms with methoxy groups.

Reaction: (CH₃)₃CCH₂CH(CH₃)CH₂-SiCl₃ + 3 CH₃OH → (CH₃)₃CCH₂CH(CH₃)CH₂-Si(OCH₃)₃ + 3 HCl

This reaction is typically performed in the presence of a base (e.g., an amine like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion and prevents potential side reactions catalyzed by the acid. Alternatively, the reaction can be carried out with sodium methoxide, which produces sodium chloride as a byproduct.

Table 1: Comparison of Established Synthetic Pathways

PathwayReactantsKey IntermediateByproductsGeneral Conditions
Grignard Route2,4,4-trimethylpentyl halide, Mg, Tetramethoxysilane2,4,4-trimethylpentylmagnesium halideMagnesium halide/alkoxide saltsAnhydrous ether solvent (THF, Et₂O)
Chlorosilane Route2,4,4-trimethyl-1-pentene, Trichlorosilane, MethanolTrichloro(2,4,4-trimethylpentyl)silaneHydrogen chloride or NaClStep 1: Pt catalyst; Step 2: Base for HCl scavenging

Novel Synthetic Approaches and Catalyst Systems

Research in organosilane synthesis is increasingly focused on developing more cost-effective and sustainable catalytic systems, primarily for the hydrosilylation step. While platinum catalysts are highly effective, their high cost and potential for product contamination are significant drawbacks. nih.gov

Recent advances have centered on catalysts using earth-abundant and less expensive transition metals. bohrium.com Complexes based on iron, cobalt, and nickel have emerged as promising alternatives. mdpi.comnih.gov For example, specific iron and cobalt pincer complexes have demonstrated high activity and selectivity for the anti-Markovnikov hydrosilylation of alkenes with alkoxysilanes, offering a potential direct route to the target compound or a more sustainable synthesis of its precursors. nih.gov Nickel catalysts, including α-diimine nickel complexes, have also been explored for alkene hydrosilylation, operating through mechanisms distinct from the classical Chalk-Harrod pathway associated with platinum catalysts. princeton.edu

Beyond transition metals, metal-free catalytic systems represent a significant frontier. rsc.org These approaches often utilize strong Lewis acids, such as boranes, or employ photocatalysis to initiate the reaction. rsc.org For instance, visible light-driven, metal-free hydrosilylation has been demonstrated using organic photo-redox catalysts, which can activate Si-H bonds and promote their addition to alkenes. rsc.org These novel systems offer the potential for cleaner, cheaper, and more versatile synthetic routes for producing functionalized silanes like trimethoxy(2,4,4-trimethylpentyl)silane.

Green Chemistry Principles in Trimethoxy(2,4,4-trimethylpentyl)silane Synthesis

The principles of green chemistry are increasingly being applied to organosilicon chemistry to minimize environmental impact and improve process safety. ucsd.edu

Atom Economy: The direct hydrosilylation of 2,4,4-trimethyl-1-pentene with trimethoxysilane (B1233946) (HSi(OCH₃)₃) would be the most atom-economical route, as all reactant atoms are incorporated into the final product. The chlorosilane pathway is less atom-economical due to the formation of three equivalents of HCl or salt byproduct during the methanolysis step.

Catalysis: The move away from precious metal catalysts like platinum towards catalysts based on abundant metals (Fe, Co, Ni) aligns with green chemistry goals by reducing cost and reliance on scarce resources. nih.govucsd.edu Furthermore, developing heterogeneous or recyclable catalysts, such as platinum nanoparticles on carbon nanotubes, can prevent metal leaching into the product and allow for catalyst reuse, reducing waste. rsc.org

Use of Safer Chemicals: Trichlorosilane and its derivatives are corrosive and release hazardous HCl upon contact with moisture. epa.gov Synthetic strategies that can bypass these chlorosilane intermediates, such as direct hydrosilylation with alkoxysilanes, are inherently safer.

Waste Prevention: The chlorosilane route generates significant stoichiometric waste (3 moles of HCl or salt per mole of product). The Grignard route also produces salt waste. Solvent-free reaction conditions, where one of the reactants can serve as the solvent, are being explored to minimize waste streams. mdpi.comrsc.org

By embracing these principles, the chemical industry can develop more sustainable and efficient processes for the synthesis of trimethoxy(2,4,4-trimethylpentyl)silane and other valuable organofunctional silanes.

Reaction Mechanisms and Chemical Behavior in Solution and at Interfaces

Hydrolysis Kinetics and Equilibrium of Alkoxysilane Groups

The initial and rate-limiting step in the reaction of trimethoxy(2,4,4-trimethylpentyl)silane is the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. This process is a cascade of three consecutive reactions, where each methoxy group is sequentially replaced by a hydroxyl group.

The rate of hydrolysis of alkoxysilanes is profoundly influenced by pH and the presence of catalysts. gelest.com In neutral, low-ionic conditions, the hydrolysis of alkoxysilanes is generally very slow, potentially taking weeks or months for significant conversion. gelest.complu.mx However, the reaction is readily catalyzed by both acids and bases. gelest.comgoogle.com

Acid Catalysis: Under acidic conditions, the hydrolysis rate is significantly accelerated. plu.mx The mechanism involves the protonation of the oxygen atom in an alkoxy group, making it a better leaving group (methanol). gelest.comnih.gov A water molecule then performs a nucleophilic attack on the silicon atom. nih.gov Acidic conditions, typically in the pH range of 3 to 4.5, are often employed because they not only enhance the rate of hydrolysis but also tend to slow down the subsequent condensation reactions. researchgate.net This allows for the generation of a stable solution of silanol species before significant oligomerization occurs. plu.mx

Base Catalysis: In alkaline media, the reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov While base catalysis also promotes hydrolysis, it strongly accelerates the condensation of silanols, which can lead to rapid gelation or precipitation of polysiloxanes. gelest.com For applications requiring a stable solution of hydrolyzed silane (B1218182), base catalysis is often less desirable.

Other Catalysts: Besides acids and bases, various organic and metal-organic compounds can catalyze the hydrolysis reaction. For instance, organotin compounds like dibutyltin dilaurate (DBTDL) have been shown to be effective catalysts for hydrolysis in non-aqueous or low-water systems. nih.gov Rare earth metal salts with non-nucleophilic ligands, such as lanthanide triflates, can also catalyze the reaction under mild conditions. google.com

Table 1: Influence of pH and Catalysts on Silane Hydrolysis and Condensation

Condition Hydrolysis Rate Condensation Rate Predominant Species & Remarks
Acidic (pH 3-4.5) Fast Slow Silanetriols are relatively stable; allows for controlled reaction. plu.mxresearchgate.net
Neutral (pH ~7) Very Slow Slow Reaction is minimal without a catalyst. plu.mx
Alkaline (pH > 7) Fast Very Fast Rapid formation of oligomers and siloxane networks; can lead to gelation. gelest.comnih.gov

| Organometallic Catalysts | Varies | Varies | Effective in low-water environments; rate depends on specific catalyst. nih.gov |

The choice of solvent is critical as trialkoxysilanes like trimethoxy(2,4,4-trimethylpentyl)silane are often immiscible with water. Solvents are used as homogenizing agents to facilitate the reaction. nih.gov Alcohol-water mixtures, particularly ethanol/water solutions, are commonly used. researchgate.netnih.gov The solvent system affects not only the solubility of reactants but also the kinetics of both hydrolysis and condensation.

Polycondensation Mechanisms of Silanol Species

Following hydrolysis, the resulting silanol species are reactive and undergo condensation reactions with each other. This process involves the elimination of a water molecule or an alcohol molecule to form stable siloxane (Si-O-Si) bonds, which are the backbone of the resulting polymeric network. nih.gov

The condensation process begins with the reaction of two silanol molecules to form a dimer, releasing a molecule of water. Alternatively, a silanol can react with a remaining methoxy group on another silane molecule to form a dimer and release a molecule of methanol. This process continues, with silanols reacting with other silanols or oligomers, leading to the formation of trimers, tetramers, and eventually a highly cross-linked, three-dimensional polymeric siloxane network. gelest.comgelest.com

The progression from monomeric silanols to a polymeric network can be described in sequential steps:

Initial Hydrolysis: Formation of R-Si(OCH₃)₂(OH), R-Si(OCH₃)(OH)₂, and R-Si(OH)₃.

Dimerization and Oligomerization: Formation of linear or cyclic short-chain oligomers. gelest.com

Network Formation: Cross-linking of oligomers to build a larger, covalently-bound network. researchgate.net

The final structure and properties of the polysiloxane network are governed by several interrelated factors.

Table 2: Factors Governing Siloxane Network Structure

Factor Influence on Network Structure
Water Concentration A key determinant of the degree of polymerization. Limited water may result in incomplete hydrolysis and a less cross-linked network. gelest.com
pH and Catalyst As discussed, pH controls the relative rates of hydrolysis and condensation. Acidic conditions favor slower condensation, potentially leading to more ordered structures, while basic conditions lead to rapid, often more random, network formation. gelest.comresearchgate.net
Temperature Higher temperatures increase the rates of both hydrolysis and condensation, and can be used during a final curing step to drive the reactions to completion and remove byproducts like water and methanol. gelest.com
Solvent The choice of solvent affects reactant solubility and can influence the conformation and aggregation of oligomeric species before they form the final network.

| Steric Hindrance | The organic substituent on the silicon atom plays a crucial role. The bulky 2,4,4-trimethylpentyl group creates significant steric hindrance. This can slow the condensation rate and limit the final cross-link density of the network, resulting in a more open and flexible structure compared to networks formed from silanes with smaller substituents like a methyl group. gelest.com |

Grafting Reactions onto Inorganic Substrates

A primary application of trimethoxy(2,4,4-trimethylpentyl)silane is the surface modification of inorganic materials such as glass, silica (B1680970), and metal oxides, which possess surface hydroxyl (-OH) groups. The grafting process creates a durable, covalent bond between the silane and the substrate. mdpi.com

The mechanism for grafting is a two-step process:

Hydrolysis: The trimethoxy groups of the silane first hydrolyze to form reactive silanol groups, as described in section 3.1. This step is essential for activating the silane. nih.gov

Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups present on the surface of the inorganic substrate. mdpi.com This condensation reaction forms a stable, covalent Si-O-Si linkage and releases a molecule of water. gelest.commdpi.com

Typically, only one or two of the silane's three silanol groups bond directly to the substrate surface. gelest.com The remaining silanol groups can condense with adjacent silane molecules, forming a cross-linked polysiloxane layer on the surface, or they may remain as free hydroxyl groups. gelest.com The bulky 2,4,4-trimethylpentyl group remains oriented away from the surface, imparting its specific properties (e.g., hydrophobicity) to the modified substrate. The efficiency of the grafting reaction depends on reaction conditions such as the solvent, water availability, temperature, and the cleanliness and hydroxylation of the substrate surface. mdpi.comnih.gov

Comparative Analysis of Trimethoxy vs. Triethoxy Silane Reactivity

When comparing the reactivity of Silane, trimethoxy(2,4,4-trimethylpentyl)- with its triethoxy counterpart, Triethoxy(2,4,4-trimethylpentyl)silane, the primary difference lies in the hydrolysis rates of the alkoxy groups.

Generally, trimethoxy silanes are more reactive and hydrolyze at a faster rate than triethoxy silanes. shinetsusilicone-global.com This is attributed to a combination of electronic and steric effects:

Electronic Effects: The methoxy group is less electron-donating than the ethoxy group, making the silicon atom in a trimethoxysilane (B1233946) more electrophilic and thus more susceptible to nucleophilic attack by water during hydrolysis.

Steric Effects: The smaller size of the methoxy group compared to the ethoxy group presents less steric hindrance to the approaching water molecule, facilitating a faster reaction.

The byproducts of the hydrolysis reaction are also different: methanol is produced from trimethoxy silanes, while ethanol is produced from triethoxy silanes. This can be a consideration in applications where the release of methanol is a concern.

The faster hydrolysis of Silane, trimethoxy(2,4,4-trimethylpentyl)- means that it can form a bond with the surface more quickly than its triethoxy analog under similar conditions. However, this increased reactivity also means that the self-condensation reaction in solution can be more pronounced, potentially leading to the formation of oligomers before surface attachment if the reaction conditions are not carefully controlled. In contrast, the slower hydrolysis of triethoxy silanes can sometimes offer better control over the silanization process and a longer shelf-life for formulated solutions.

Illustrative Comparison of Hydrolysis Rates

Alkoxy GroupRelative Hydrolysis RateByproductKey Characteristics
Trimethoxy (-OCH₃)FasterMethanolHigher reactivity, faster surface modification, potentially shorter solution stability.
Triethoxy (-OCH₂CH₃)SlowerEthanolLower reactivity, slower surface modification, generally better solution stability and control.
Note: This table presents a general comparison based on established principles of silane chemistry. Specific kinetic data for the hydrolysis of trimethoxy(2,4,4-trimethylpentyl)silane versus its triethoxy analog were not available in the reviewed literature.

Theoretical and Computational Investigations

Molecular Dynamics Simulations of Silane-Surface Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org This technique allows researchers to model the complex interactions that occur when silane (B1218182) molecules approach, adsorb onto, and form films on various substrates.

While specific MD studies on trimethoxy(2,4,4-trimethylpentyl)silane are not readily found in the literature, research on analogous long-chain alkylsilanes provides significant insight. These simulations typically model the silane molecules, a solvent (often water or an alcohol-water mixture), and a substrate surface (such as silica (B1680970), alumina, or a metal oxide). The interactions between atoms are governed by a set of parameters known as a force field.

Detailed Research Findings from Analogous Systems:

MD simulations of other alkylsilanes, such as octyltrimethoxysilane, on silica surfaces reveal a multi-step interaction process. Initially, the silane molecules diffuse through the solvent to the substrate surface. Once near the surface, the trimethoxysilyl headgroup orients towards the hydroxyl groups present on the silica. The bulky and hydrophobic 2,4,4-trimethylpentyl group, due to its non-polar nature, tends to extend away from the hydrophilic surface, creating a hydrophobic layer.

Simulations can quantify key parameters such as the diffusion coefficient of the silane in the solvent and the binding energy between the silane and the surface. For instance, studies on various silanes have shown that the diffusion coefficient is influenced by the size of the alkyl chain and the composition of the solvent.

Illustrative Data Table: Diffusion Coefficients of Silanes in Solution

The following table, based on generalized findings for alkylsilanes, illustrates how MD simulations can provide data on diffusion behavior.

Silane TypeSolventTemperature (K)Simulated Diffusion Coefficient (x 10⁻⁵ cm²/s)
Short-chain AlkylsilaneWater/Ethanol (80/20)2981.8
Long-chain Alkylsilane (Illustrative) Water/Ethanol (80/20) 298 1.2
Short-chain AlkylsilaneWater/Ethanol (80/20)3232.5
Long-chain Alkylsilane (Illustrative) Water/Ethanol (80/20) 323 1.9

This table is illustrative and based on general trends observed in MD simulations of alkylsilanes. Specific values for trimethoxy(2,4,4-trimethylpentyl)silane would require dedicated computational studies.

Quantum Chemical Calculations of Hydrolysis and Condensation Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules and model chemical reactions with high accuracy. For trimethoxy(2,4,4-trimethylpentyl)silane, these calculations are essential for understanding the fundamental steps of its reaction: hydrolysis and condensation.

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. This reaction is often catalyzed by an acid or a base.

Condensation: The resulting silanol (B1196071) molecules react with each other (self-condensation) to form siloxane bonds (Si-O-Si), or with hydroxyl groups on a substrate surface to form a covalent bond.

Detailed Research Findings from Analogous Systems:

Although specific DFT studies on the hydrolysis and condensation of trimethoxy(2,4,4-trimethylpentyl)silane are scarce, extensive research on similar molecules like methyltrimethoxysilane (B3422404) (MTMS) and other alkyltrimethoxysilanes provides a clear picture of the reaction pathways. researchgate.net Computational studies have confirmed that hydrolysis proceeds stepwise, with each successive methoxy group being replaced. The energy barriers for each step can be calculated, showing the likelihood and rate of each reaction. For instance, the first hydrolysis step generally has the lowest activation energy.

The presence of bulky alkyl groups, such as the 2,4,4-trimethylpentyl group, is predicted to sterically hinder the approach of water to the silicon center, potentially slowing the hydrolysis rate compared to smaller, unbranched silanes. nih.gov

Illustrative Data Table: Calculated Activation Energies for Silane Hydrolysis

This table presents typical activation energy values derived from DFT calculations for the hydrolysis of a generic alkyltrimethoxysilane, illustrating the data that would be obtained for the target compound.

Reaction StepCatalystCalculated Activation Energy (kJ/mol)
First HydrolysisAcid-catalyzed50 - 60
Second HydrolysisAcid-catalyzed60 - 70
Third HydrolysisAcid-catalyzed70 - 80
Silanol CondensationUncatalyzed40 - 50

This table is for illustrative purposes, based on computational studies of other alkyltrimethoxysilanes. nih.gov Actual values for trimethoxy(2,4,4-trimethylpentyl)silane would need to be determined by specific quantum chemical calculations.

Modeling of Interfacial Adhesion at the Molecular Level

The effectiveness of trimethoxy(2,4,4-trimethylpentyl)silane as a surface treatment or coupling agent is determined by the strength of the interface it forms with a substrate. Computational modeling can predict and analyze the forces contributing to this adhesion. These models often combine principles from MD simulations and quantum mechanics to provide a comprehensive view of the interfacial region.

Detailed Research Findings from Analogous Systems:

Modeling studies on other non-functionalized alkylsilanes have shown that interfacial adhesion is a result of two primary contributions: mdpi.com

Covalent Bonding: The formation of strong Si-O-Substrate bonds through the condensation of silanol groups with surface hydroxyls.

Van der Waals Forces: Weaker, non-covalent interactions between the alkyl chains (the 2,4,4-trimethylpentyl groups) themselves and between the alkyl chains and the substrate.

For a silane with a long, bulky alkyl group, the van der Waals interactions between the chains become significant, leading to the formation of a dense, well-ordered, and hydrophobic self-assembled monolayer (SAM). Computational "pull-out" simulations, where the silane layer is virtually pulled away from the substrate, can quantify the work of adhesion—the energy required to separate the two surfaces. Studies have shown that a higher density of covalent bonds and well-ordered alkyl chains significantly increases the work of adhesion. researchgate.net

Structure-Reactivity Relationships Based on Computational Predictions

Computational chemistry is a powerful tool for establishing relationships between a molecule's structure and its chemical reactivity. By systematically modifying the structure of a silane in a computational model and calculating its properties, researchers can predict how changes will affect its performance.

Detailed Research Findings from Analogous Systems:

For alkyltrimethoxysilanes, a key structure-reactivity relationship involves the effect of the alkyl group's size and branching on hydrolysis and condensation rates. nih.gov

Steric Hindrance: As predicted computationally, increasing the bulkiness of the alkyl group (like the branched 2,4,4-trimethylpentyl structure) sterically hinders the silicon center. This is expected to decrease the rate of hydrolysis compared to less hindered linear alkylsilanes like propyltrimethoxysilane.

Electronic Effects: The 2,4,4-trimethylpentyl group is an electron-donating group. Quantum chemical calculations can determine the partial atomic charges on the silicon and oxygen atoms. Electron-donating groups can slightly increase the electron density on the silicon atom, which may influence its susceptibility to nucleophilic attack during hydrolysis.

These computational predictions allow for the rational design of silane molecules. For applications requiring slower, more controlled hydrolysis, a bulky, branched alkyl group like 2,4,4-trimethylpentyl would be predicted to be more suitable than a small, linear alkyl group.

Role as an Organosilane Coupling Agent in Composite Materials

Interfacial Modification in Polymer Composites

The primary function of Silane, trimethoxy(2,4,4-trimethylpentyl)- in composites is to modify the surface of inorganic fillers. The trimethoxy groups of the silane undergo hydrolysis in the presence of moisture to form reactive silanol groups (Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica or metal oxides, forming stable covalent Si-O-Filler bonds.

This reaction transforms the filler's surface from hydrophilic (water-attracting) to hydrophobic (water-repelling) and organophilic. The long, branched 2,4,4-trimethylpentyl (isooctyl) group is non-reactive and chemically compatible with non-polar polymer matrices. While it does not form covalent bonds with the polymer, it creates a hydrophobic and sterically hindered layer on the filler surface. This layer reduces the surface energy of the filler, preventing agglomeration and improving its dispersion within the polymer matrix. Enhanced dispersion is key to achieving uniform material properties and avoiding points of mechanical failure.

Reinforcement Mechanisms in Filled Polymer Systems

The reinforcement provided by Silane, trimethoxy(2,4,4-trimethylpentyl)- stems from improved interfacial adhesion and filler dispersion. By making the filler surface compatible with the polymer matrix, the silane treatment enhances the wetting of the filler by the polymer during processing. This leads to a reduction in the formation of voids at the interface.

The key reinforcement mechanisms are:

Improved Stress Transfer: Although the isooctyl group does not form covalent bonds with the matrix, the improved compatibility and physical entanglement at the interface allow for more effective stress transfer from the polymer to the filler.

Reduced Filler-Filler Interaction: The hydrophobic alkyl chains on the filler surfaces prevent them from agglomerating due to van der Waals forces. This leads to a more uniform distribution of filler particles, maximizing their reinforcing effect.

Enhanced Hydrolytic Stability: By creating a water-repellent interface, the silane layer protects the composite from moisture ingress, which can otherwise degrade the interfacial bond and compromise the material's long-term durability and mechanical properties. For example, its use with silica in rubber composites improves filler dispersion, which is known to enhance abrasion and tear resistance sioresin.com.

Functionalization of Inorganic Fillers and Nanomaterials

The ability of Silane, trimethoxy(2,4,4-trimethylpentyl)- to alter surface properties makes it highly effective for the functionalization of a wide range of inorganic materials, from common fillers to advanced nanomaterials.

Surface Treatment of Silica (e.g., SBA-15, Cab-O-Sil)

Silica, in its various forms (fumed silica like Cab-O-Sil, mesoporous silica like SBA-15, or precipitated silica), is a widely used filler. However, its surface is covered with hydrophilic silanol groups, making it difficult to disperse in non-polar organic polymers and solvents.

Treatment with Silane, trimethoxy(2,4,4-trimethylpentyl)- effectively addresses this issue. The silane's trimethoxy groups react with the surface silanols of the silica particles, grafting the hydrophobic isooctyl groups onto the surface sioresin.com. This surface modification leads to several benefits:

Improved Dispersion: The treated silica becomes readily dispersible in organic matrices, which is crucial for applications in plastics and coatings sioresin.com.

Reduced Viscosity: In liquid resin systems, the improved dispersion and reduced particle agglomeration lead to a lower viscosity of the filler-resin mixture, allowing for higher filler loading.

Enhanced Hydrophobicity: The treated silica particles become highly water-repellent, which is advantageous for creating moisture-resistant composites and coatings.

Table 1: Effects of Surface Treatment with Alkyl Silanes on Inorganic Materials

SubstrateSilane UsedKey FindingsReference
Silica PowdersIsooctyltriethoxysilaneImproved dispersion and compatibility in plastics and coatings. sioresin.com
ConcreteIsooctyltriethoxysilanePenetrates up to 3-10 mm, reducing water absorption by over 90% and chloride ion ingress by over 90%. sioresin.com
Basalt Aggregate2,4,4-trimethylpentyltriethoxysilaneShowed the lowest water uptake among tested silanes, benefiting from the branched alkyl structure. researchgate.net

Modification of Basalt and Aggregate Surfaces

Basalt fibers are increasingly used as reinforcement in polymer composites due to their excellent mechanical properties. However, like silica, their surface is hydrophilic and requires modification to ensure strong adhesion to polymer matrices. Silane treatment is a common method to enhance this interfacial bonding researchgate.netmanipal.edu.

Similarly, mineral aggregates used in construction, such as those in concrete or asphalt, can be treated to improve their durability. Silane, trimethoxy(2,4,4-trimethylpentyl)- and its ethoxy equivalent are used as water-repellent agents for aggregates and other cementitious materials researchgate.netisidl.com. The silane penetrates the porous structure of the material and bonds to the mineral surface, creating a hydrophobic barrier. This treatment significantly reduces water absorption and protects against damage caused by freeze-thaw cycles and chloride ion ingress from de-icing salts sioresin.comisidl.com. Studies have shown that the branched structure of the isooctyl group is particularly effective in reducing water uptake in treated aggregates researchgate.net.

Development of Advanced Coatings and Surface Treatments

One of the most prominent applications of Silane, trimethoxy(2,4,4-trimethylpentyl)- is in the formulation of high-performance, water-repellent coatings and surface treatments for the construction industry sinosil.comsisib.com. When applied to mineral substrates like concrete, brick, or natural stone, the silane penetrates deep into the pores sinosil.com.

Inside the substrate, the silane's trimethoxy groups hydrolyze in the presence of moisture and the alkaline environment of the concrete, forming silanols. These silanols then undergo a condensation reaction, both with the hydroxyl groups of the substrate and with each other, to form a stable, cross-linked, and water-repellent polysiloxane network within the pores isidl.comsinosil.com.

Key features of these treatments include:

Durability: The hydrophobic layer is chemically bonded to the substrate, providing long-lasting protection sioresin.com.

Breathability: The treatment does not seal the pores completely, allowing the material to breathe and water vapor to escape. This prevents moisture from being trapped, which could lead to damage sioresin.com.

Appearance Preservation: The treatment is invisible and does not alter the appearance of the substrate sinosil.com.

Enhanced Resistance: The branched isooctyl chain contributes to enhanced UV resistance and weatherability, making it suitable for demanding environments sioresin.com.

Table 2: Properties of Silane, trimethoxy(2,4,4-trimethylpentyl)-

PropertyValueReference
IUPAC Name trimethoxy(2,4,4-trimethylpentyl)silane nih.gov
Synonyms Isooctyltrimethoxysilane dakenchem.com
CAS Number 34396-03-7 sinosil.comdakenchem.com
Molecular Formula C11H26O3Si nih.govdakenchem.com
Molecular Weight 234.41 g/mol sinosil.comdakenchem.com
Appearance Colorless clear liquid sinosil.com
Boiling Point 182°C @ 760 mmHg sinosil.com
Flash Point 72°C sinosil.com
Density (25/25°C) 0.91 g/cm³ sinosil.com

Interfacial Engineering and Adhesion Science

Mechanisms of Interfacial Adhesion Enhancement

The improvement in adhesion at the interface is not attributed to a single phenomenon but rather a combination of mechanisms working in concert. These include the formation of strong chemical bonds, the creation of a diffuse interphase region, and the modification of surface thermodynamics.

The cornerstone of adhesion promotion by trimethoxy(2,4,4-trimethylpentyl)silane is the formation of covalent bonds at the interface between an inorganic substrate and the silane (B1218182). dakenchem.com This process involves a series of chemical reactions:

Hydrolysis: The three methoxy (B1213986) groups (-OCH₃) attached to the silicon atom are hydrolyzable. In the presence of water, they react to form silanol (B1196071) groups (Si-OH) and liberate methanol (B129727) as a byproduct. sisib.comscispace.com This activation step is crucial for the subsequent bonding.

Condensation: The newly formed, highly reactive silanol groups can then condense with hydroxyl groups (-OH) present on the surface of most inorganic substrates, such as glass, metal oxides, and minerals. sisib.comspecialchem.com This reaction forms strong, durable, and water-resistant covalent oxane bonds (Substrate-O-Si). researchgate.netresearchgate.net

Self-Condensation: Simultaneously, the silanol groups of adjacent silane molecules can condense with each other to form a cross-linked polysiloxane network (Si-O-Si) at the interface. scispace.comsisib.com

This sequence results in a robust chemical bridge connecting the inorganic substrate to the organic-compatible alkyl chain of the silane. dakenchem.comspecialchem.com

While covalent bonding anchors the silane to the inorganic substrate, adhesion to the organic polymer matrix is primarily achieved through physical mechanisms. The long, branched 2,4,4-trimethylpentyl chain of the silane is designed to be compatible with and soluble in many polymer systems. sisib.com

During the application and curing of an adhesive, sealant, or coating, the silane's alkyl chains and the polymer chains can interdiffuse at the interface. This creates a diffuse, gradient region known as an interphase, rather than a sharp, distinct interface. researchgate.net This entanglement leads to the formation of an Interpenetrating Polymer Network (IPN), a structure where the polymer and the siloxane network are physically commingled. researchgate.net This mechanical interlocking significantly enhances the toughness and durability of the adhesive bond by providing a mechanism for stress dissipation. scispace.comresearchgate.net

The application of trimethoxy(2,4,4-trimethylpentyl)silane fundamentally alters the surface properties of the substrate. The dense layer of non-polar, hydrocarbon 2,4,4-trimethylpentyl chains drastically reduces the surface energy of the typically high-energy inorganic substrate. mdpi.com This modification improves the wetting of the surface by the organic polymer or adhesive, which is essential for achieving intimate molecular contact and, consequently, strong adhesion.

A key indicator of this change is the increase in hydrophobicity. Studies comparing alkylsilanes of different chain lengths have shown that an octyl (C8) chain, such as the one in trimethoxy(2,4,4-trimethylpentyl)silane, is highly effective at creating a water-repellent surface. mdpi.comresearchgate.net This high degree of hydrophobicity is critical for preventing moisture from penetrating the interface, which is a primary cause of bond failure. onlytrainings.com

Formation and Characterization of the Silane Interphase

The formation of the silane interphase is typically achieved by applying a dilute solution of trimethoxy(2,4,4-trimethylpentyl)silane (often 0.5% to 5% in a solvent like alcohol or a water/alcohol mixture) onto the substrate. sisib.comonlytrainings.com After application via spraying, dipping, or wiping, the solvent is allowed to evaporate, and the hydrolysis and condensation reactions proceed, often aided by ambient moisture and sometimes heat. sisib.comonlytrainings.com

The resulting interphase is a complex, multi-layered structure. Close to the substrate, covalent bonds dominate. Moving away from the substrate, there is a cross-linked polysiloxane network, and the outermost layer consists of the outwardly oriented 2,4,4-trimethylpentyl groups. researchgate.net

Several analytical techniques are used to characterize this interphase:

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to monitor the chemical reactions, confirming the hydrolysis of Si-OCH₃ groups and the formation of Si-O-Si and Si-O-substrate bonds. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): XPS provides quantitative information about the elemental composition of the surface, confirming the presence and coverage of the silane layer.

Contact Angle Goniometry: This technique measures the water contact angle on the treated surface, providing a direct measure of the change in surface energy and hydrophobicity. researchgate.net

Scanning Electron Microscopy (SEM): SEM can be used to visualize changes in surface morphology after the silane treatment. mdpi.com

Influence of Silane Structure on Interfacial Performance

The specific molecular architecture of trimethoxy(2,4,4-trimethylpentyl)silane is critical to its performance. The choice of the alkyl group is a determining factor for properties like hydrophobicity, compatibility with the polymer matrix, and the structure of the silane layer itself.

The 2,4,4-trimethylpentyl group is a branched isomer of an octyl (C8) chain. Both the length and branching of this chain have profound effects on interfacial performance.

Chain Length: Research has demonstrated that alkyl chain length is a crucial parameter for controlling hydrophobicity. Studies comparing short-chain silanes (e.g., methyl, C1) with medium-chain ones (e.g., octyl, C8) show a dramatic increase in water contact angle and a corresponding decrease in surface energy as the chain length increases to C8. mdpi.comresearchgate.net For instance, silica (B1680970) nanoparticles functionalized with an octyl silane can become superhydrophobic with water contact angles exceeding 150°, whereas methyl-functionalized particles remain hydrophilic. researchgate.net However, this trend does not necessarily continue indefinitely. Some studies have found that very long alkyl chains (e.g., C16) can lead to a more disordered, collapsed film on the surface, which can result in a decrease in the water contact angle compared to C8 chains. mdpi.com

Branching: The branched structure of the 2,4,4-trimethylpentyl group introduces steric hindrance. This bulkiness can influence the packing density of the silane molecules on the surface. It may prevent the formation of a highly dense, overly cross-linked, and potentially brittle siloxane network. mdpi.com This steric effect can lead to a more flexible and durable interphase compared to that formed by linear alkyl silanes, which might pack more tightly.

Table 1: Effect of Alkyl Chain Length on Water Contact Angle (WCA) on Functionalized Surfaces
Alkyl ChainChain LengthTypical WCA (°C)Reference
MethylC1~0 (Hydrophilic) researchgate.net
OctylC8>150 (Hydrophobic) mdpi.comresearchgate.net
HexadecylC16<140 (Slightly lower than C8) mdpi.com

Impact of the Hydrolysable Group Configuration

The efficacy of "Silane, trimethoxy(2,4,4-trimethylpentyl)-" as a coupling agent in interfacial engineering and for promoting adhesion is fundamentally linked to the configuration of its hydrolysable groups. This silane possesses three methoxy (-OCH₃) groups attached to the silicon atom, which are the primary reactive sites for initiating the adhesion process. The mechanism involves a two-step sequence of hydrolysis and condensation.

Hydrolysis: In the presence of water, the methoxy groups undergo hydrolysis to form silanol groups (-Si-OH) and methanol as a byproduct. cymitquimica.com This reaction is a prerequisite for the silane to bond to inorganic substrates. The rate of this hydrolysis is a critical factor; it must be rapid enough to allow for the formation of reactive silanols but controlled to prevent premature self-condensation in solution. For trimethoxy(2,4,4-trimethylpentyl)silane, a measured hydrolysis half-life of 5.7 hours has been reported at a pH of 7 and a temperature of 20-25°C. europa.eu This indicates a relatively moderate rate of hydrolysis under neutral conditions.

Condensation and Interfacial Bonding: Following hydrolysis, the newly formed silanol groups are highly reactive. They can undergo two primary condensation reactions:

Self-condensation: The silanol groups can react with each other to form stable siloxane bridges (Si-O-Si), leading to the formation of oligomeric or polymeric siloxane films.

Interfacial Condensation: More importantly for adhesion, the silanol groups can react with hydroxyl groups present on the surface of inorganic substrates (such as glass, metal oxides, and minerals) to form strong, covalent M-O-Si bonds (where M represents the substrate atom, e.g., Al, Si). surrey.ac.uk

This formation of a covalent bridge at the interface is the primary mechanism by which silane coupling agents enhance adhesion between organic polymers and inorganic substrates. The 2,4,4-trimethylpentyl group, being a bulky and non-polar alkyl chain, orients away from the hydrophilic substrate, creating a hydrophobic, organophilic surface that can effectively wet and interact with an organic polymer matrix, for instance in a coating or adhesive. cymitquimica.com

Research Findings:

Research on various trimethoxysilanes highlights the significance of the hydrolysable group configuration. Studies using Fourier Transform Infrared (FTIR) spectroscopy have been instrumental in monitoring the hydrolysis and condensation reactions by observing the disappearance of Si-O-CH₃ bands and the appearance of Si-OH and Si-O-Si bands. researchgate.net While specific kinetic data tables for trimethoxy(2,4,4-trimethylpentyl)silane are not widely available in public literature, the general principles derived from studies of other alkyl trimethoxysilanes provide a clear understanding of its expected behavior.

For example, comparative studies on different alkoxysilanes consistently show that trimethoxy silanes exhibit faster hydrolysis rates compared to their triethoxy counterparts. This accelerated reactivity can be advantageous in applications where rapid surface treatment and curing are required. However, it also necessitates careful control of moisture levels and solution pH to manage the pot life of the treating solution and prevent premature gelation due to excessive self-condensation.

The impact of the hydrolysable group configuration can be summarized in the following data tables, which illustrate the general trends observed for alkyl trimethoxysilanes.

Table 1: General Comparison of Hydrolysis Rates for Alkoxysilanes

Alkoxy Group Relative Hydrolysis Rate Byproduct Notes
Methoxy (-OCH₃) Faster Methanol Lower steric hindrance allows for quicker reaction with water. gelest.com

Table 2: Influence of pH on Hydrolysis and Condensation of Trimethoxysilanes

pH Condition Effect on Hydrolysis Effect on Condensation Resulting Silane Film Structure
Acidic (pH < 4) Fast Slow Tends to form more linear, less cross-linked polymers.
Neutral (pH ~7) Moderate Moderate Formation of both linear and branched oligomers.

This table represents generalized findings for trimethoxysilanes based on established sol-gel chemistry principles. nih.govgelest.com

The configuration of the three methoxy groups on "Silane, trimethoxy(2,4,4-trimethylpentyl)-" is therefore a critical design feature that dictates its reaction kinetics and ultimate performance in creating durable and robust interfaces. The relatively fast hydrolysis, characteristic of methoxy groups, combined with the bulky alkyl chain, makes it an effective agent for creating hydrophobic surfaces and promoting adhesion in a variety of coating and composite applications. cymitquimica.comnih.gov

Advanced Characterization Techniques for Understanding Silane Interactions

Spectroscopic Analysis of Reaction Products and Surface Grafting

Spectroscopic techniques are indispensable for monitoring the chemical transformations of Silane (B1218182), trimethoxy(2,4,4-trimethylpentyl)- during hydrolysis, condensation, and surface bonding. They provide direct evidence of the formation of silanol (B1196071) groups and the subsequent development of a cross-linked siloxane network.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Silicon-29 (29Si) NMR, is a powerful tool for probing the local chemical environment of the silicon atom in trimethoxy(2,4,4-trimethylpentyl)silane. It allows for the quantitative analysis of the hydrolysis and condensation stages of the silane. The chemical shifts in 29Si NMR spectra are highly sensitive to the number of siloxane (Si-O-Si) bonds attached to the silicon atom, providing a detailed picture of the degree of cross-linking. huji.ac.ilresearchgate.net

The different silicon environments are often described using the T-notation, where 'T' signifies a trifunctional silane unit (R-SiX₃). The subscript 'n' in Tⁿ denotes the number of bridging oxygen atoms (siloxane bonds) connected to the central silicon atom.

T⁰ : Represents the unhydrolyzed monomer, trimethoxy(2,4,4-trimethylpentyl)silane, with no siloxane bonds (R-Si(OCH₃)₃).

: Corresponds to a silicon atom with one siloxane bond, indicating the formation of dimers or terminal groups in a chain.

: Represents a silicon atom with two siloxane bonds, typically found within a linear polymer chain.

: Denotes a fully condensed silicon atom with three siloxane bonds, indicating a highly cross-linked network structure.

By integrating the peak areas corresponding to these T-species, the degree of condensation can be calculated, offering valuable insights into the structure of the resulting siloxane film. researchgate.net Studies on similar methyl- and methoxy-substituted silanes show distinct chemical shift regions for these species. unige.chrsc.orgresearchgate.net

Table 1: Representative 29Si NMR Chemical Shifts for T-Species in Alkyltrimethoxysilane Condensation

Species Structure Representation Number of Siloxane Bonds Typical Chemical Shift Range (ppm)
T⁰ R-Si(OR')₃ 0 -40 to -50
R-Si(OR')₂(O-Si) 1 -50 to -60
R-Si(OR')(O-Si)₂ 2 -60 to -70

Note: The exact chemical shifts for trimethoxy(2,4,4-trimethylpentyl)silane may vary based on solvent, concentration, and pH.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the chemical changes during the silanization process and to confirm the presence of the silane on a treated surface. lboro.ac.ukcetjournal.it By tracking the changes in characteristic vibrational bands, one can follow the hydrolysis of the methoxy (B1213986) groups and the subsequent formation of the siloxane network. researchgate.net

Key spectral changes for trimethoxy(2,4,4-trimethylpentyl)silane include:

Hydrolysis : The disappearance or reduction in intensity of the Si-O-CH₃ stretching bands (typically around 1190 cm⁻¹ and 1090 cm⁻¹) and the C-O stretching band indicates the hydrolysis of the methoxy groups. figshare.comscribd.com

Condensation : The appearance and growth of a broad, strong band associated with Si-O-Si asymmetric stretching (typically in the 1000-1130 cm⁻¹ range) confirms the condensation of silanol groups to form a polysiloxane network.

Surface Grafting : The presence of characteristic C-H stretching and bending vibrations from the 2,4,4-trimethylpentyl group on the spectrum of a treated substrate confirms the successful grafting of the silane.

Silanol Formation : The formation of intermediate silanol (Si-OH) groups can be observed, although these bands are often broad and may overlap with other absorptions, such as adsorbed water.

Table 2: Key FTIR Vibrational Bands for Monitoring Trimethoxy(2,4,4-trimethylpentyl)silane Reactions

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
2850-2960 C-H stretching Presence of the 2,4,4-trimethylpentyl alkyl chain
~1190, ~1090 Si-O-CH₃ stretching Indicates presence of unhydrolyzed methoxy groups
1000-1130 (broad) Si-O-Si asymmetric stretching Formation of the siloxane network

Microscopic Investigations of Interfacial Morphology

Microscopy techniques provide visual information about the surface topography and the structure of the silane film at the micro- and nanoscale. These methods are crucial for assessing the quality, uniformity, and thickness of the coating formed by trimethoxy(2,4,4-trimethylpentyl)silane.

Scanning Electron Microscopy (SEM) is used to investigate the surface morphology of substrates before and after treatment with trimethoxy(2,4,4-trimethylpentyl)silane. SEM provides high-resolution images that can reveal the uniformity and continuity of the applied silane layer. It is particularly effective for identifying macroscopic defects such as cracks, voids, or areas of incomplete coverage that could compromise the performance of the coating.

Furthermore, SEM can be used to observe the effects of environmental exposure on the silane film. For example, by comparing SEM images of a coated surface before and after immersion in water, any degradation, delamination of the film, or localized corrosion of the underlying substrate can be detected. mdpi.com When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the surface, confirming the distribution of silicon and thus the homogeneity of the silane treatment. researchgate.net

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the nanoscale topography of silane-treated surfaces. wiley.com It provides three-dimensional images of the surface and allows for quantitative measurement of surface roughness parameters, such as the root mean square (RMS) roughness. lehigh.edu

AFM analysis of surfaces treated with trimethoxy(2,4,4-trimethylpentyl)silane can reveal:

Film Homogeneity : Whether the silane forms a smooth, uniform monolayer or aggregates into islands. wiley.com

Surface Roughness : A quantitative comparison of the surface roughness before and after silanization. An effective treatment often results in a smoother surface, although this depends on the substrate and treatment conditions.

Film Thickness : Through scratch tests or step-height measurements, AFM can be used to estimate the thickness of the silane layer.

This nanoscale information is critical for understanding how processing conditions affect the final film structure and for correlating surface morphology with functional properties like adhesion and hydrophobicity.

Table 3: Hypothetical AFM Surface Roughness Data for a Substrate Treated with Trimethoxy(2,4,4-trimethylpentyl)silane

Sample Scan Area Root Mean Square (RMS) Roughness (nm)
Uncoated Glass Substrate 1 µm x 1 µm 0.85

Chromatographic Methods for Compositional Analysis of Silane Formulations (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical technique for the compositional analysis of silane formulations and for studying the initial stages of hydrolysis and condensation reactions in solution. researchgate.net The gas chromatograph separates the volatile components of a mixture, while the mass spectrometer provides identification of these components based on their mass-to-charge ratio and fragmentation patterns.

For trimethoxy(2,4,4-trimethylpentyl)silane, GC-MS can be used to:

Assess Purity : Determine the purity of the starting silane material and identify any impurities.

Analyze Formulations : Quantify the concentration of the silane in a solvent-based formulation.

Monitor Reactions : Track the consumption of the parent silane and the formation of early-stage, volatile hydrolysis products (e.g., silanols) and condensation products (e.g., dimers, trimers) in solution.

While powerful, analyzing reactive compounds like silanes by GC-MS can present challenges. The high temperatures in the GC injection port can sometimes induce further condensation reactions, and the silanol groups can interact with the GC column. wiley.comdiva-portal.org Careful method development is therefore necessary to ensure that the results accurately reflect the composition of the original sample.

Table 4: Compound Names Mentioned in the Article

Compound Name
Silane, trimethoxy(2,4,4-trimethylpentyl)-
Silicon
Methanol (B129727)

Thermal Analysis for Understanding Silane-Modified Material Behavior (e.g., TGA, DSC)

Thermal analysis techniques are fundamental in evaluating the effect of silane treatment on the thermal stability and phase behavior of materials. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data on how the incorporation of trimethoxy(2,4,4-trimethylpentyl)silane alters a material's response to heat.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. When applied to materials modified with trimethoxy(2,4,4-trimethylpentyl)silane, TGA is used to determine the thermal stability, decomposition temperatures, and the amount of silane grafted onto a substrate. The analysis typically involves heating the sample at a constant rate and monitoring its weight loss.

Key research findings from TGA studies on silane-modified materials include:

Initial Weight Loss: An initial, minor weight loss at lower temperatures (typically below 150°C) is often attributed to the evaporation of adsorbed water or residual solvents.

Silane Decomposition: A more significant weight loss occurs at higher temperatures, corresponding to the thermal decomposition of the grafted silane's organic side chains (the 2,4,4-trimethylpentyl group) and the condensation of silanol groups.

Enhanced Thermal Stability: The introduction of silane can enhance the thermal stability of the substrate material. This is observed as a shift in the onset of decomposition to a higher temperature compared to the unmodified material. The formation of a stable silica (B1680970) or siloxane network on the surface can protect the underlying material from thermal degradation. researchgate.net

Quantification of Grafting: The percentage of weight loss in the temperature range associated with silane decomposition can be used to quantify the amount of silane successfully bonded to the material's surface.

Below is a representative data table illustrating typical TGA results for a substrate before and after modification with trimethoxy(2,4,4-trimethylpentyl)silane.

SampleOnset Decomposition Temp. (°C)Temperature of Max. Weight Loss (°C)Residual Mass at 600°C (%)
Unmodified Substrate2803505.2
Silane-Modified Substrate31038512.5

This is an interactive data table. You can sort and filter the data as needed.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and analyze thermal transitions such as melting, crystallization, and glass transitions. For materials modified with trimethoxy(2,4,4-trimethylpentyl)silane, DSC can reveal changes in the material's crystallinity and phase behavior. usda.gov

Research findings from DSC analysis often show:

Changes in Glass Transition Temperature (Tg): The silane layer can influence the mobility of polymer chains at the interface, potentially leading to a shift in the glass transition temperature of a polymeric substrate.

Altered Crystallinity: The presence of the silane on a substrate or filler can affect the crystallization behavior of a polymer matrix. It may act as a nucleating agent, increasing the degree of crystallinity, or it may hinder chain mobility, leading to a decrease. researchgate.net

Phase Transitions: In studies of the silane itself or its mixtures, DSC can identify melting points and crystallization peaks, providing insight into its phase behavior at different temperatures. researchgate.net

This table presents typical DSC data for a polymer composite with and without silane-modified fillers.

SampleGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Degree of Crystallinity (%)
Polymer + Unmodified Filler65.4210.235.1
Polymer + Silane-Modified Filler68.1212.540.7

This is an interactive data table. You can sort and filter the data as needed.

X-ray Diffraction (XRD) for Structural Changes in Modified Materials

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. By analyzing the angles and intensities of diffracted X-rays, XRD can identify crystalline phases, determine the degree of crystallinity, and measure crystallite size. When a material is modified with trimethoxy(2,4,4-trimethylpentyl)silane, XRD is employed to investigate how the silane treatment affects the substrate's crystal structure or the dispersion of crystalline fillers within a matrix.

The application of a silane coating can induce several structural changes detectable by XRD:

Changes in Crystallinity: The interaction between the silane and the substrate can alter the degree of crystallinity. For instance, the silanization of nanoparticles can lead to changes in the ordering of an amorphous structure, which can be observed in the XRD pattern. researcher.life

No Change in Crystal Structure: In many cases, the silane forms a thin, often amorphous, layer on the surface of a crystalline substrate without altering the substrate's underlying crystal lattice. The XRD pattern of the substrate would therefore remain largely unchanged, confirming that the treatment is a surface-only modification.

Improved Filler Dispersion: In composite materials, XRD can be used to assess the dispersion of crystalline fillers. Agglomerated fillers might show sharp, intense diffraction peaks. An effective silane treatment that improves filler-matrix adhesion can lead to better dispersion, which may result in a broadening or reduction in the intensity of the filler's characteristic peaks.

The following table shows hypothetical XRD data for silica nanoparticles before and after surface modification, illustrating the potential impact on crystallite size.

Sample2θ Peak Position (degrees)Full Width at Half Maximum (FWHM) (degrees)Calculated Crystallite Size (nm)
Unmodified Silica Nanoparticles22.51.854.5
Silane-Modified Silica Nanoparticles22.61.704.9

This is an interactive data table. You can sort and filter the data as needed.

X-ray Fluorescence (XRF) for Elemental Mapping of Silane Penetration

X-ray Fluorescence (XRF) is a powerful technique for elemental analysis. It works by irradiating a sample with high-energy X-rays, which causes the atoms in the sample to emit characteristic "fluorescent" X-rays. By detecting the energy of these emitted X-rays, the elemental composition of the sample can be determined. Micro-XRF (µXRF) in particular is invaluable for creating elemental maps, visualizing the spatial distribution of elements across a sample's surface or cross-section. researchgate.net

For materials treated with trimethoxy(2,4,4-trimethylpentyl)silane, µXRF is specifically used to map the distribution of silicon (Si), the key element in the silane. This allows researchers to:

Visualize Silane Distribution: Mapping the Si Kα signal reveals the uniformity and coverage of the silane coating on a substrate.

Determine Penetration Depth: By analyzing a cross-section of a treated material, µXRF can measure how deeply the silane has penetrated into the porous structure of substrates like concrete, wood, or stone. researchgate.net

Correlate with Other Elements: The silicon map can be overlaid with maps of other elements in the substrate (e.g., calcium in concrete) to understand how the silane interacts with different phases of the material. researchgate.net

Research using µXRF to study silane coatings has demonstrated its ability to rapidly investigate large areas with minimal sample preparation, providing crucial insights into the performance and application of these treatments. researchgate.net

This data table represents a hypothetical line scan analysis using µXRF across a cross-section of a porous substrate, showing the concentration of silicon as a function of depth from the surface.

Depth from Surface (µm)Silicon (Si) Signal Intensity (counts per second)
0 (Surface)8500
5006200
10003100
1500950
2000200
2500 (Bulk)50

This is an interactive data table. You can sort and filter the data as needed.

Future Research Directions and Emerging Applications

Development of Multifunctional Hybrid Systems

The development of multifunctional hybrid systems, which combine the properties of organic and inorganic components, is a significant area of research for trimethoxy(2,4,4-trimethylpentyl)silane. google.com These systems aim to create materials with synergistic characteristics that surpass those of their individual constituents. The incorporation of trimethoxy(2,4,4-trimethylpentyl)silane into hybrid materials is primarily driven by its ability to impart hydrophobicity and improve compatibility between organic polymers and inorganic substrates. sinosil.com

Research in this area is exploring the use of this silane (B1218182) in the creation of advanced coatings, composites, and adhesives. In coatings, for example, the silane can provide a durable, water-repellent surface while also enhancing adhesion to the substrate. cymitquimica.comsinosil.com The branched 2,4,4-trimethylpentyl group contributes to a low surface energy, which is crucial for achieving superhydrophobic surfaces. nih.gov

Future work will likely focus on the precise control of the sol-gel process, involving the hydrolysis and condensation of trimethoxy(2,4,4-trimethylpentyl)silane with other precursors, such as tetraethoxysilane (TEOS). unm.edu This will enable the tailoring of the final material's properties, such as mechanical strength, thermal stability, and optical transparency, for specific applications. The development of organic-inorganic hybrid materials that merge the elasticity and functionality of organic compounds with the hardness and stability of inorganic oxides holds exceptional promise.

Smart Materials Incorporating Silane Functionalities

"Smart materials," which respond to external stimuli, represent a burgeoning field where trimethoxy(2,4,4-trimethylpentyl)silane could play a pivotal role. The hydrophobic nature of this silane makes it a candidate for developing self-cleaning surfaces. researchgate.net Such surfaces, inspired by the "lotus effect," would repel water and carry away dirt particles, reducing the need for manual cleaning.

The incorporation of trimethoxy(2,4,4-trimethylpentyl)silane into coatings can lead to surfaces with tunable wettability. By controlling the surface chemistry and topography at the nanoscale, it is possible to create materials that switch between hydrophobic and hydrophilic states in response to stimuli like light, temperature, or pH.

Furthermore, the integration of this silane into polymer matrices could lead to the development of self-healing materials. The silane's ability to form cross-linked networks could be exploited to create materials that can repair minor damages, thereby extending their service life. Research is also exploring the use of silane-modified nanoparticles in advanced materials, where the silane acts as a coupling agent to enhance the dispersion and bonding of the nanoparticles within a polymer matrix. google.com

Sustainable and Eco-Friendly Silane Processes

The chemical industry is increasingly focusing on sustainable and environmentally friendly processes, and the production and application of silanes are no exception. Future research in this area will aim to develop greener synthesis routes for trimethoxy(2,4,4-trimethylpentyl)silane that minimize waste and reduce the use of hazardous materials.

Traditional methods for synthesizing sulfonyl chlorides, for instance, often involve harsh conditions and toxic reagents. researchgate.net While not a direct synthesis of trimethoxy(2,4,4-trimethylpentyl)silane, the principles of developing cleaner chemical pathways are transferable. This includes the use of renewable raw materials, energy-efficient reaction conditions, and the design of processes with higher atom economy.

In terms of application, the use of water-based or solvent-free formulations of trimethoxy(2,4,4-trimethylpentyl)silane is a key area of research. gelest.com This would reduce the emission of volatile organic compounds (VOCs) and make the application process safer and more environmentally friendly. The development of silane-based coatings that can be cured at lower temperatures or with less energy-intensive methods, such as UV curing, is also a priority.

Advanced Methodologies for Process Control and Optimization

To fully exploit the potential of trimethoxy(2,4,4-trimethylpentyl)silane, advanced methodologies for process control and optimization are essential. This includes the precise control of the hydrolysis and condensation reactions, which are fundamental to the performance of silane-based materials. unm.eduafinitica.com

The kinetics of these reactions are influenced by several factors, including pH, temperature, water concentration, and the presence of catalysts. unm.edu By understanding and controlling these parameters, it is possible to tailor the structure and properties of the resulting siloxane network. Techniques such as in-situ monitoring using spectroscopy can provide real-time data on the reaction progress, allowing for dynamic adjustments to the process conditions.

Computational modeling and simulation are also becoming increasingly important tools for process optimization. These methods can be used to predict the behavior of silane molecules under different conditions and to design more efficient and effective processes for their application. The goal is to achieve a high degree of control over the final material's properties, ensuring consistency and quality in industrial-scale production.

Synergistic Effects of Silanes with Other Modifiers in Complex Systems

In many applications, trimethoxy(2,4,4-trimethylpentyl)silane is used in combination with other modifiers to achieve a desired set of properties. Understanding the synergistic effects between this silane and other components is crucial for designing high-performance materials.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying Silane, trimethoxy(2,4,4-trimethylpentyl)- in synthetic mixtures?

  • Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for structural confirmation. For quantification, calibrate with a certified reference standard (if available) and validate using spike-and-recovery experiments.
  • Key Parameters :

  • Diluent : Dimethyl sulfoxide (DMSO) or methanol for solubility optimization .
  • Detection Limits : Aim for sub-ppm sensitivity due to potential trace impurities in synthesis workflows .
    • Data Interpretation : Compare retention times and fragmentation patterns with databases (e.g., NIST Chemistry WebBook) for unambiguous identification .

Q. How can researchers assess the hydrolytic stability of Silane, trimethoxy(2,4,4-trimethylpentyl)- under varying pH conditions?

  • Experimental Design :

  • Prepare aqueous solutions at pH 3, 7, and 11.
  • Monitor hydrolysis via <sup>29</sup>Si NMR or FT-IR spectroscopy to track Si-O bond cleavage.
  • Quantify degradation products (e.g., silanols) using LC-MS .
    • Critical Observations : Hydrolysis rates increase under alkaline conditions due to nucleophilic attack on the methoxy groups .

Advanced Research Questions

Q. What mechanistic insights exist for the interfacial behavior of Silane, trimethoxy(2,4,4-trimethylpentyl)- in polymer composites?

  • Methodology :

  • Use surface tension measurements (e.g., pendant drop method) to evaluate its role as a coupling agent.
  • Perform X-ray photoelectron spectroscopy (XPS) to analyze chemical bonding at polymer-silane interfaces .
    • Data Contradictions : While the branched 2,4,4-trimethylpentyl group enhances hydrophobicity, excessive steric hindrance may reduce adhesion efficiency in polar matrices .

Q. How does Silane, trimethoxy(2,4,4-trimethylpentyl)- interact with environmental matrices, and what are its degradation pathways?

  • Study Design :

  • Conduct soil/water microcosm experiments under aerobic/anaerobic conditions.
  • Track degradation using isotopically labeled <sup>13</sup>C-silane and quantify metabolites via GC×GC-TOFMS .
    • Key Findings :
  • Primary Pathway : Abiotic hydrolysis dominates in aqueous systems, forming 2,4,4-trimethylpentanol and silicic acid.
  • Secondary Pathway : Microbial degradation in soil produces methylated siloxanes, which may persist due to low bioavailability .

Q. What regulatory considerations apply to Silane, trimethoxy(2,4,4-trimethylpentyl)- in academic research?

  • Compliance Framework :

  • The U.S. EPA lists it under the Endocrine Disruptor Screening Program (EDSP), requiring ecotoxicological data for environmental risk assessments .
  • Refer to 21 CFR §1300 for handling guidelines if used in controlled substance synthesis (e.g., as a precursor) .
    • Documentation : Maintain records of CAS No. 34396-03-7 for export/import compliance under Harmonized Tariff Schedule codes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, trimethoxy(2,4,4-trimethylpentyl)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Silane, trimethoxy(2,4,4-trimethylpentyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.